Methyl piperidine-1-carbodithioate

Catalog No.
S2898825
CAS No.
698-17-9
M.F
C7H13NS2
M. Wt
175.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl piperidine-1-carbodithioate

CAS Number

698-17-9

Product Name

Methyl piperidine-1-carbodithioate

IUPAC Name

methyl piperidine-1-carbodithioate

Molecular Formula

C7H13NS2

Molecular Weight

175.31

InChI

InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3

InChI Key

BXWXUCPVRKLZSJ-UHFFFAOYSA-N

SMILES

CSC(=S)N1CCCCC1

solubility

not available

Methyl piperidine-1-carbodithioate is a specialized dithiocarbamate ester defined by its cyclic piperidine ring and S-methyl substituent [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a precision chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations, specifically targeting electron-rich O-vinyl monomers [2]. Additionally, its highly stable carbodithioate core serves as a high-yielding synthetic intermediate and a validated pharmacophore scaffold in medicinal chemistry workflows [3]. Its precise electronic tuning—driven by the nitrogen lone pair delocalization into the thiocarbonyl group—makes it a critical material for manufacturing processes requiring strict kinetic control over propagating radicals or cations where standard transfer agents fail [2].

Substituting methyl piperidine-1-carbodithioate with generic RAFT agents, such as standard trithiocarbonates or dithiobenzoates, leads to severe process failures when polymerizing O-vinyl monomers like vinyl ethers or vinyl acetate [1]. Standard agents are overly reactive toward these specific propagating centers, resulting in extreme polymerization retardation or a complete loss of living character [1]. The cyclic piperidine group in CAS 698-17-9 forces strong nitrogen lone-pair delocalization into the thiocarbonyl (C=S) bond, perfectly dampening its reactivity to match electron-rich monomers [1]. Furthermore, replacing the S-methyl group with bulkier R-groups disrupts the specific initiation and fragmentation kinetics required in emerging cationic RAFT methodologies, making this exact compound non-interchangeable for specialized block copolymer synthesis [2].

Dispersity Control in Cationic RAFT Polymerization of Vinyl Ethers

In the controlled cationic polymerization of highly reactive vinyl ethers, standard uncontrolled methods yield broad and unpredictable molecular weight distributions. When methyl piperidine-1-carbodithioate is utilized as the chain transfer agent alongside a (CF3SO3)2Fe catalyst, the polymerization exhibits strict living characteristics [1]. This system achieves an exceptionally low dispersity (Đ ≈ 1.1) for poly(ethyl vinyl ether), enabling the precise synthesis of block copolymers [1].

Evidence DimensionPolymer dispersity (Đ)
Target Compound DataĐ ≈ 1.1 (highly controlled living polymerization)
Comparator Or BaselineUncontrolled cationic polymerization (broad dispersity, rapid termination)
Quantified DifferenceReduction of dispersity to near-ideal living polymer levels (< 1.2)
ConditionsCationic RAFT polymerization of ethyl vinyl ether using (CF3SO3)2Fe catalyst at -48 °C in toluene.

Procuring this specific CTA enables the scalable, controlled synthesis of poly(vinyl ether) materials that are otherwise impossible to regulate using standard cationic initiators.

Green Synthesis Compatibility and Precursor Stability

As a building block, methyl piperidine-1-carbodithioate demonstrates high processability in environmentally benign solvents. Compared to traditional dithiocarbamate syntheses requiring toxic halocarbons, this compound can be synthesized or utilized via cyclic ammonium salts in metal- and alkali-free aqueous media, achieving isolated yields of 89% [1].

Evidence DimensionSynthetic yield and process conditions
Target Compound Data89% yield in water at ambient conditions
Comparator Or BaselineTraditional halocarbon-based dithiocarbamate synthesis (lower yields, high toxicity)
Quantified Difference89% yield while completely eliminating organic solvent requirements.
ConditionsReaction of organyl thiocyanates with cyclic ammonium salts of dithiocarbamic acid in water.

Its stability in aqueous media allows manufacturers to integrate this compound into green-chemistry workflows without sacrificing yield or purity.

Pharmacophore Efficacy in Anti-Cancer Library Synthesis

The piperidine-1-carbodithioate moiety is a validated baseline scaffold for developing targeted biological agents. When utilized to synthesize complex coumarin-dithiocarbamate derivatives, the resulting compounds exhibit potent cytotoxicity [1]. Derivatives built on this exact carbodithioate core achieved IC50 values of 2.5 μM against HeLa cell lines, significantly outperforming the standard chemotherapeutic 5-Fluorouracil (5-FU) which required a concentration of 128.7 μM in comparable assays [1].

Evidence Dimensionin vitro cytotoxicity (IC50 against HeLa cells)
Target Compound Data2.5 μM (for the synthesized coumarin-piperidine-1-carbodithioate derivative)
Comparator Or Baseline128.7 μM IC50 for 5-Fluorouracil (5-FU) standard
Quantified Difference51.4-fold higher in vitro potency against HeLa cells.
Conditionsin vitro HeLa cell line viability assay.

Validates the procurement of methyl piperidine-1-carbodithioate as a premium, cell-permeable starting material for discovering high-potency antineoplastic agents.

Chain Transfer Agent for O-Vinyl Monomer Polymerization

Due to its finely tuned C=S bond reactivity, methyl piperidine-1-carbodithioate is the correct choice for mediating the RAFT polymerization of electron-rich monomers such as vinyl acetate and vinyl ethers [1]. It prevents the severe retardation seen with dithiobenzoates, making it essential for formulating advanced adhesives, coatings, and specialty block copolymers [1].

Cationic RAFT Block Copolymer Synthesis

Leveraging its compatibility with Lewis acid catalysts like iron triflate, this compound is ideally suited for low-temperature cationic RAFT systems [2]. It allows researchers to achieve near-perfect living control (Đ ≈ 1.1) over highly reactive vinyl ethers, facilitating the design of complex, well-defined macromolecular architectures [2].

Scaffold for Dithiocarbamate-Based Drug Discovery

As a stable, high-yielding intermediate, it serves as a foundational building block for synthesizing libraries of biologically active dithiocarbamates [3]. Its proven track record in generating potent cytotoxic derivatives (IC50 = 2.5 μM against HeLa) makes it a priority procurement item for medicinal chemistry programs targeting novel enzyme inhibitors or antineoplastic agents [3].

XLogP3

2.2

Wikipedia

METHYL-PIPERIDINYL-DITHIOCARBAMATE

Dates

Last modified: 08-17-2023

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